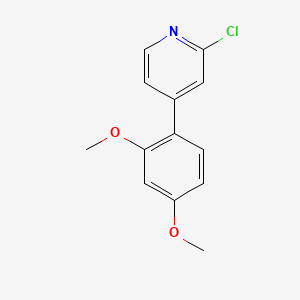

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine

Description

Properties

Molecular Formula |

C13H12ClNO2 |

|---|---|

Molecular Weight |

249.69 g/mol |

IUPAC Name |

2-chloro-4-(2,4-dimethoxyphenyl)pyridine |

InChI |

InChI=1S/C13H12ClNO2/c1-16-10-3-4-11(12(8-10)17-2)9-5-6-15-13(14)7-9/h3-8H,1-2H3 |

InChI Key |

SEEIQHZQYZFPAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=NC=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Chlorination of Amino-Substituted Pyridines

One industrially relevant approach involves the selective chlorination of amino-substituted pyridines at the 2-position using a combination of hydrochloric acid and hydrogen peroxide in aqueous solution. This method is described in a US patent (US5686618A) for preparing 3-amino-2-chloro-4-aryl-pyridines, which can be adapted for the preparation of 2-chloro-4-(2,4-dimethoxyphenyl)pyridine by starting from an appropriate 3-amino-4-(2,4-dimethoxyphenyl)pyridine precursor.

- Reacting 3-amino-4-substituted pyridine with HCl/H2O2 to selectively chlorinate at the 2-position.

- Adjusting the pH of the reaction mixture to between -1 and +1 using sodium hydroxide to facilitate extraction.

- Extracting the product with halohydrocarbon solvents such as methylene chloride or chloroform.

- Further pH adjustment to 3.5–5 to isolate the desired chlorinated product.

- Optionally, catalytic hydrogenation (e.g., Pd/C catalyst in methanol/water) can be used to reduce by-products or intermediates.

This method allows for high regioselectivity and can be scaled industrially, with the possibility of recovering and recycling by-products such as 2,6-dichloro-3-amino-4-aryl-pyridines.

Multi-Step Synthesis via 2-Alkoxy-4-Substituted Pyridine Intermediates

A Chinese patent (CN103724256A) describes a five-step method for synthesizing 2-alkoxy-4-substituted pyridine derivatives, which can be adapted for this compound by controlling the substituents:

- Nitrogen Oxidation: Starting from 2-chloropyridine, oxidation to the N-oxide derivative.

- Etherification: Introduction of alkoxy groups (such as methoxy) at the 4-position.

- Nitration: Nitration to introduce nitro groups where necessary.

- Halogenation: Bromination or iodination at specific positions.

- Denitrogenation and oxygen removal: Using phosphorus oxychloride (POCl3) under reflux to remove N-oxide and convert intermediates to the desired chloro-substituted pyridines.

This method emphasizes moderate reaction conditions, good yields, and the ability to produce various halogenated and alkoxylated pyridine derivatives, which can be precursors or analogs of this compound.

Preparation of 2-Chloro-4,6-Dimethoxypyrimidine as a Related Compound

Though focused on pyrimidine derivatives, a Chinese patent (CN1467206A) outlines a three-step method involving salifying, cyanamide reaction, and condensation to prepare 2-chloro-4,6-dimethoxypyrimidine, which shares structural similarity with this compound:

- Salifying malononitrile with HCl in a composite solvent.

- Cyanamide reaction to generate amino-cyano intermediates.

- Catalytic condensation with HCl gas to form the chloro-substituted dimethoxypyrimidine.

The method yields high purity and yield products and uses composite solvents such as dimethylformamide, dimethylacetamide, and others to optimize reaction efficiency. While this method is specific to pyrimidines, the approach of stepwise functionalization and chlorination under controlled conditions is instructive for pyridine derivatives.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

Regioselectivity: Chlorination using HCl/H2O2 in aqueous media is highly selective for the 2-position on amino-substituted pyridines, minimizing side reactions and enabling cleaner product isolation.

Solvent Choice: Halohydrocarbon solvents like methylene chloride and chloroform are preferred for extraction due to their chemical resistance and safety profile. Composite solvents combining polar aprotic solvents improve solubility and reaction efficiency in multi-step syntheses.

pH Control: Precise pH adjustments during workup are essential for product isolation and purity, especially in chlorination and extraction steps.

Catalysis: Use of palladium on carbon catalysts facilitates reduction steps when needed, enhancing product yields and purity.

Scalability: The described methods, particularly the chlorination approach, are suitable for industrial scale-up due to straightforward reaction conditions and solvent recovery options.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridine derivatives.

Oxidation Reactions: Pyridine N-oxides are formed.

Reduction Reactions: Piperidine derivatives are the major products.

Scientific Research Applications

2-Chloro-4-(2,4-dimethoxyphenyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyridine Derivatives

*Calculated based on molecular formula C₁₃H₁₁ClNO₂.

Key Observations :

- Electron Effects : The 2,4-dimethoxyphenyl group in the target compound donates electron density via methoxy groups, contrasting with electron-withdrawing substituents like sulfonamide (-SO₂NH) or nitrile (-CN) in analogues .

- Bioactivity : Compounds with halogen and aromatic substituents (e.g., RO4917523) often exhibit enhanced binding to biological targets due to hydrophobic and π-π interactions .

- Reactivity: The chlorine at position 2 in pyridine derivatives is a common site for nucleophilic substitution, enabling further derivatization. For example, 2-chloro-4-(4-methylphenylsulfonylamino)pyrimidine undergoes methoxylation to yield herbicidal agents .

Physical and Spectral Properties

Table 2: Spectral Data Comparison

- The 2,4-dimethoxyphenyl group produces distinct OCH₃ signals in ¹H NMR, absent in fluorophenyl or thiophene-containing analogues.

- Chlorine substituents in pyridines are confirmed via IR peaks near 750 cm⁻¹ (C-Cl stretch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.